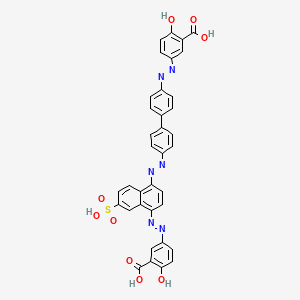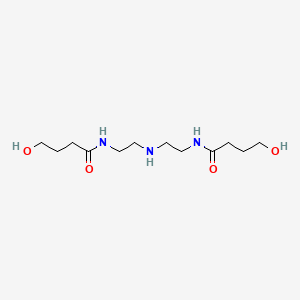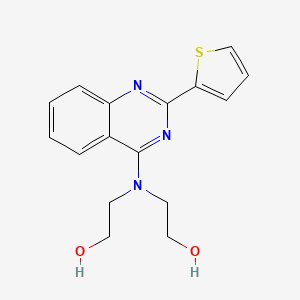
N-(Bicyclo(2.2.2)oct-2-yl)-2-(diethylamino)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Bicyclo(2.2.2)oct-2-yl)-2-(diethylamino)acetamide hydrochloride is a chemical compound known for its unique bicyclic structure and its applications in various fields of scientific research. This compound is characterized by the presence of a bicyclo[2.2.2]octane ring system, which imparts specific chemical properties and reactivity patterns.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Bicyclo(2.2.2)oct-2-yl)-2-(diethylamino)acetamide hydrochloride typically involves the following steps:
Formation of the Bicyclo[2.2.2]octane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Diethylamino Group: This step involves the alkylation of the bicyclic system with diethylamine under basic conditions.
Acetylation: The final step is the acetylation of the amine group to form the acetamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Diels-Alder Reactions: Utilizing high-pressure reactors to increase yield.
Continuous Flow Chemistry: For the alkylation and acetylation steps to ensure consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(Bicyclo(2.2.2)oct-2-yl)-2-(diethylamino)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Aplicaciones Científicas De Investigación
N-(Bicyclo(2.2.2)oct-2-yl)-2-(diethylamino)acetamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(Bicyclo(2.2.2)oct-2-yl)-2-(diethylamino)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(Bicyclo(2.2.2)oct-2-yl)-2-(methylamino)acetamide hydrochloride
- N-(Bicyclo(2.2.2)oct-2-yl)-2-(ethylamino)acetamide hydrochloride
Uniqueness
N-(Bicyclo(2.2.2)oct-2-yl)-2-(diethylamino)acetamide hydrochloride is unique due to its specific diethylamino substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
102585-30-8 |
|---|---|
Fórmula molecular |
C14H27ClN2O |
Peso molecular |
274.83 g/mol |
Nombre IUPAC |
N-(2-bicyclo[2.2.2]octanyl)-2-(diethylamino)acetamide;hydrochloride |
InChI |
InChI=1S/C14H26N2O.ClH/c1-3-16(4-2)10-14(17)15-13-9-11-5-7-12(13)8-6-11;/h11-13H,3-10H2,1-2H3,(H,15,17);1H |
Clave InChI |
CVHORXSZKOLECP-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(=O)NC1CC2CCC1CC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl {(2S)-1-[(cyclohexylideneamino)oxy]-3-hydroxy-1-oxopropan-2-yl}carbamate](/img/structure/B13752127.png)




![methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13752161.png)
![7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione](/img/structure/B13752162.png)
![6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13752165.png)






